molecular formula C12H16ClNO3S B13511789 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide

Cat. No.: B13511789
M. Wt: 289.78 g/mol
InChI Key: JSABBITWTPSCTO-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chloro and cyclohexyloxy groups in the benzene ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide typically involves the sulfonation of 3-chloro-4-(cyclohexyloxy)benzene. This can be achieved through the following steps:

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron in hydrochloric acid.

    Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chloro group.

    Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduced products may include amines or other reduced forms of the compound.

Scientific Research Applications

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. This inhibition can lead to the suppression of microbial growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(cyclohexyloxy)benzene-1-sulfonamide
  • 3-Chloro-4-(methoxy)benzene-1-sulfonamide
  • 3-Chloro-4-(ethoxy)benzene-1-sulfonamide

Uniqueness

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

3-chloro-4-cyclohexyloxybenzenesulfonamide

InChI

InChI=1S/C12H16ClNO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15,16)

InChI Key

JSABBITWTPSCTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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